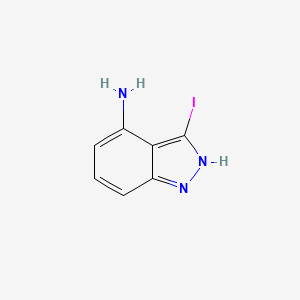

3-iodo-1H-indazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUAQXRBNAOVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646253 | |

| Record name | 3-Iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-28-8 | |

| Record name | 3-Iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

An In-depth Technical Guide to the Synthesis of 3-iodo-1H-indazol-4-amine

This guide provides a detailed exploration of the synthetic pathways leading to this compound, a crucial heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the strategic considerations, mechanisms, and practical protocols for the reliable synthesis of this valuable compound.

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows it to act as a versatile hinge-binding motif in many protein kinase inhibitors.[2] this compound (CAS 885521-28-8) is a particularly strategic intermediate. The iodine atom at the C3 position serves as a versatile synthetic handle for introducing further molecular complexity via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig). The amine group at the C4 position provides a key vector for interaction with biological targets or for further derivatization.

This guide focuses on a robust and logical synthetic approach, breaking down the process into discrete, mechanistically sound steps supported by established chemical literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary strategy centered on installing the iodo and amino functionalities onto a pre-formed indazole core. The most viable approach involves a late-stage reduction of a nitro group, which is a stable and effective precursor to the desired amine. The iodination is best performed on an electron-deficient ring to ensure regioselectivity at the C3 position.

This leads to the key intermediate, 3-iodo-4-nitro-1H-indazole , which can be disconnected to 4-nitro-1H-indazole and an iodinating agent. This pathway is advantageous as it avoids potential complications from the reactive nature of a free amine during the iodination step.

Sources

3-iodo-1H-indazol-4-amine IUPAC name and structure

An In-depth Technical Guide to 3-iodo-1H-indazol-4-amine: A Core Scaffold for Kinase Inhibitor Development

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, particularly in the targeted development of kinase inhibitors. Its rigid bicyclic structure serves as a privileged scaffold for engaging the hinge region of the ATP-binding pocket in numerous kinases, a foundational interaction for potent and selective inhibition. The strategic placement of the iodo and amine functionalities at the C3 and C4 positions, respectively, provides orthogonal chemical handles for elaborate molecular diversification through well-established synthetic methodologies.

This guide offers a comprehensive technical overview for researchers and drug development professionals. It details the definitive IUPAC nomenclature and structure, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its strategic application in the synthesis of advanced kinase inhibitors. Furthermore, it provides essential information on analytical characterization and safe handling practices, grounding all claims in authoritative references.

Chemical Identity and Properties

IUPAC Name and Structure

The formal IUPAC name for this compound is This compound . It consists of a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring. The key substituents are an iodine atom at position 3 and an amine group at position 4.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 885521-28-8 | [1][2] |

| Molecular Formula | C₇H₆IN₃ | [1] |

| Molecular Weight | 259.05 g/mol | [1] |

| Appearance | Yellow solid (typical) | [3] |

| SMILES | NC1=CC=CC2=C1C(I)=NN2 | [1] |

Synthesis and Mechanistic Rationale

The construction of the this compound scaffold is efficiently achieved through a robust and scalable synthetic route. The primary strategy involves the cyclization of a substituted benzonitrile with hydrazine.

Overview of Synthetic Strategy

The most prevalent and effective synthesis commences with 2-fluoro-6-iodobenzonitrile.[4] The rationale for this starting material is twofold:

-

Ortho-Fluorine Activation : The fluorine atom, being highly electronegative, activates the C2 position for nucleophilic aromatic substitution (SNAr) by hydrazine.

-

Pre-installed Iodine : The iodine atom is already in the correct position (ortho to the nitrile), which will ultimately become the C3 position of the indazole ring, avoiding a separate, and potentially less regioselective, iodination step on the indazole core itself.

The reaction with hydrazine hydrate proceeds via an initial SNAr reaction where a hydrazine nitrogen displaces the fluoride. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the electrophilic carbon of the nitrile group, leading to cyclization and subsequent tautomerization to form the stable aromatic indazole ring.[3][4]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3-aminoindazoles from ortho-halobenzonitriles.[3][4]

Reaction: Synthesis of 3-amino-4-iodo-indazole from 2-fluoro-6-iodobenzonitrile.

Reagents and Materials:

-

2-fluoro-6-iodobenzonitrile (1.0 eq)

-

Hydrazine hydrate (80% solution, ~5-10 eq)

-

n-Butanol (as solvent)

-

Standard laboratory glassware for reflux

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-fluoro-6-iodobenzonitrile.

-

Add n-butanol as the solvent, typically to a concentration of 0.1-0.5 M.

-

Add hydrazine hydrate to the mixture. An excess is used to drive the reaction to completion.

-

Heat the reaction mixture to reflux (approx. 110-118 °C) and stir vigorously.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent (n-butanol) under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified. A common method involves recrystallization or silica gel column chromatography to yield the final product, 3-amino-4-iodo-indazole, as a solid.[3]

Workflow Diagram: Synthesis of this compound

Caption: Figure 1: Synthetic Workflow.

Role in Drug Discovery and Development

The value of this compound stems from its identity as a "fragment" or "building block" that combines a privileged kinase-binding scaffold with versatile chemical handles for optimization of drug candidates.

The Indazole Scaffold as a Privileged Kinase Hinge-Binder

The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry.[5] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the backbone amide residues of the "hinge region" in the ATP-binding site of many kinases.[5] This anchoring interaction is a hallmark of many potent and selective kinase inhibitors.

Strategic Utility of Functional Groups

The true synthetic power of this compound lies in its substituents:

-

3-Iodo Group : This is an exceptionally versatile functional group that serves as a prime handle for palladium-catalyzed cross-coupling reactions.[5] This allows for the direct and modular installation of a wide variety of aryl, heteroaryl, or alkynyl groups. The Sonogashira coupling, in particular, is used to introduce alkynes, which can act as linkers to other pharmacophoric fragments, enabling exploration of different regions of the kinase active site.[4]

-

4-Amino Group : The primary amine at the C4 position can serve multiple roles. It can act as a hydrogen bond donor, interacting with the target protein. Alternatively, it can be a synthetic handle for further derivatization, such as amide bond formation, to attach side chains that can improve potency, selectivity, or pharmacokinetic properties.

Case Study: Synthesis of a Pan-BCR-ABL Inhibitor

A compelling application of this building block is in the synthesis of potent inhibitors against the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This includes activity against the T315I "gatekeeper" mutant, which confers resistance to first-generation inhibitors like imatinib.[4][6]

In a published synthesis, this compound (incorrectly named 3-amino-4-iodo-indazole in some sources but referring to the same structure) is coupled with an acetylene-diarylamide fragment via a Sonogashira reaction.[4] This reaction directly links the kinase-hinge-binding indazole core to a second pharmacophore designed to occupy other pockets of the active site, resulting in a highly potent inhibitor.[4][6]

Caption: Figure 2: Application in Sonogashira Coupling.

Spectroscopic and Analytical Characterization

Full, publicly available spectral data (NMR, IR) for this compound is limited. However, characterization relies on standard analytical techniques. The table below outlines the expected analytical data.

| Analysis Method | Expected Result |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 260.0 |

| ¹H NMR | Signals corresponding to aromatic protons on the benzene ring and protons from the N-H bonds of the amine and indazole ring. |

| ¹³C NMR | Signals corresponding to the seven distinct carbon atoms in the aromatic scaffold. |

| Purity (HPLC) | Typically >95% for use in synthesis.[2] |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound.

-

Hazard Identification : Based on safety data for related aminoindazoles, the compound should be considered harmful if swallowed and a cause of skin and serious eye irritation.[7][8][9][10]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7] Handling should be performed in a well-ventilated area or a chemical fume hood.[7]

-

Storage : For long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Recommended storage temperatures are often 2-8°C.[1]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the rational design of targeted therapeutics. Its structure is optimized for kinase hinge binding, while its functional groups provide the synthetic flexibility required for modern drug discovery campaigns. The robust synthesis and clear utility in creating complex, potent inhibitors underscore its importance for researchers in oncology and other fields driven by kinase signaling. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage this powerful molecular scaffold.

References

-

PubChem. (n.d.). 3-Iodo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashraf, K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.

-

Chemsrc. (n.d.). 3-Iodo-1-methyl-1H-indazol-4-amine. Retrieved from [Link]

-

Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Watson International. (n.d.). 6-bromo-3-iodo(1h)indazole cas 885521-88-0. Retrieved from [Link]

-

Wang, T., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

-

PubMed. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

-

Chen, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

ResearchGate. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

-

ResearchGate. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Retrieved from [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

Sources

- 1. 885521-28-8|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Amino-3-iodo-1H-indazole [sobekbio.com]

- 3. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

3-iodo-1H-indazol-4-amine molecular weight and formula

An In-Depth Technical Guide to 3-iodo-1H-indazol-4-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core molecular attributes, explore a validated synthetic pathway, discuss its relevance in modern pharmacology, and provide detailed protocols and safety guidelines grounded in established laboratory practices.

Core Molecular Profile

This compound is a substituted indazole characterized by the presence of an iodo group at position 3 and an amine group at position 4 of the indazole ring. This specific arrangement of functional groups makes it a versatile intermediate for creating complex molecules with potential therapeutic value.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆IN₃ | [1] |

| Molecular Weight | 259.05 g/mol | [1] |

| CAS Number | 885521-28-8 | [1] |

| Canonical SMILES | NC1=CC=CC2=C1C(I)=NN2 | [1] |

| MDL Number | MFCD07781576 | [1] |

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry.[2] This is due to its bioisosteric relationship with indole, its ability to form key hydrogen bond interactions with biological targets, and its presence in numerous clinically evaluated and marketed drugs.[2][3] The introduction of an iodo group at the C3 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse substituents to explore the chemical space around the core. The adjacent amino group at C4 can be used for amide bond formation or further functionalization, adding another layer of synthetic versatility.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the reduction of a nitro-indazole precursor. This approach is well-established for analogous structures and offers high yields and purity.[4]

Proposed Synthetic Workflow

The logical flow for synthesizing the target compound begins with the commercially available 4-nitro-1H-indazole, proceeds through iodination, and concludes with the reduction of the nitro group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol is adapted from a validated procedure for the synthesis of the isomeric 3-iodo-1H-indazol-5-amine and is directly applicable to the reduction of 3-iodo-4-nitro-1H-indazole.[4]

Objective: To reduce the nitro group of 3-iodo-4-nitro-1H-indazole to yield this compound.

Materials:

-

3-iodo-4-nitro-1H-indazole (1 equivalent)

-

Iron powder (Fe, 5 equivalents)

-

Ammonium chloride (NH₄Cl, 5 equivalents)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a solution of 3-iodo-4-nitro-1H-indazole (e.g., 1.0 g, 3.46 mmol, based on a related starting material) in a mixture of ethanol and water (e.g., 3:1 ratio, 32 mL).[4]

-

Addition of Reagents: To the stirred solution, add iron powder (e.g., 0.97 g, 17.30 mmol) and ammonium chloride (e.g., 0.93 g, 17.30 mmol).[4]

-

Heating: Heat the reaction mixture to 80°C and maintain for approximately 30-60 minutes.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water (e.g., 30 mL) and extract the product with ethyl acetate (3 x 20 mL).[4]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under vacuum to yield the crude product.[4]

-

Purification: The resulting solid, this compound, can be used in the next step without further purification or can be purified by column chromatography if necessary.[4]

Self-Validation: The success of the reaction can be confirmed by Mass Spectrometry (MS), which should show a parent ion peak [M+H]⁺ at approximately 260.0 m/z.[4]

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the development of kinase inhibitors. Many 1H-indazole derivatives have been synthesized and evaluated for their antitumor properties.[3][5] The 3-aminoindazole moiety, in particular, is a key pharmacophore that mimics the hinge-binding motif of ATP, allowing it to anchor effectively within the active site of various kinases.

Case Study: BCR-ABL Inhibitors Chronic Myeloid Leukemia (CML) is driven by the BCR-ABL fusion protein kinase. While drugs like Imatinib are effective, resistance, often due to mutations like T315I, remains a challenge.[6] Researchers have actively explored 3-aminoindazole derivatives as potent pan-BCR-ABL inhibitors. For instance, the discovery of AKE-72, a compound featuring a 3-amino-1H-indazol-4-yl core, demonstrated potent inhibition of both wild-type BCR-ABL and the resistant T315I mutant.[6][7] This highlights the critical role of the 3-aminoindazole scaffold in overcoming clinical resistance.[6]

The logical workflow for utilizing this compound in such a discovery pipeline is illustrated below.

Caption: Drug discovery workflow using the target molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is crucial. The following guidelines are synthesized from safety data sheets for closely related amino-indazole compounds.

Hazard Identification:

-

May cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10]

First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[10][11]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][11]

-

Ingestion: If swallowed, call a poison center or physician. Rinse mouth.[10][11]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Store under an inert atmosphere to maintain product quality, as the compound may be air-sensitive.[10]

References

-

3-Iodo-1-methyl-1H-indazol-4-amine | CAS#:953410-90-7. Chemsrc. [Link]

-

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem, National Institutes of Health. [Link]

- Synthetic method of 3-amino-4-iodo-indazole (CN102690233A).

-

1H-indazol-4-amine. PubChem, National Institutes of Health. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, PubMed Central. [Link]

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. [Link]

Sources

- 1. 885521-28-8|this compound|BLD Pharm [bldpharm.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 3-iodo-1H-indazol-4-amine (CAS 885521-28-8): A Cornerstone Intermediate in Modern Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the indazole nucleus has emerged as a "privileged scaffold."[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a rigid framework capable of forming critical hydrogen bond interactions with the hinge region of protein kinases. Within this important class of molecules, This compound (CAS No. 885521-28-8) stands out as a high-value, strategically functionalized intermediate. Its specific arrangement of an amino group at the 4-position and an iodine atom at the 3-position provides two orthogonal chemical handles, enabling chemists to elaborate the core structure into complex and highly potent kinase inhibitors. This guide provides an in-depth analysis of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Handling Properties

Accurate characterization and proper handling are foundational to the successful application of any chemical intermediate. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885521-28-8 | [3][4][5][6] |

| Molecular Formula | C₇H₆IN₃ | [3][4] |

| Molecular Weight | 259.05 g/mol | [3][4] |

| Appearance | White to pale yellow or brown solid/powder | [7][8] |

| Purity | Typically ≥95% - 97% | [5][9] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide (DMF); sparingly soluble in water. | [7][8] |

| Storage Conditions | Keep in a dark place under an inert atmosphere, store at 2-8°C.[3][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically begins with the commercially available precursor, 1H-indazol-4-amine. The core of the synthesis is a regioselective iodination at the C3 position of the indazole ring.

Synthetic Pathway Overview

The most direct route involves the electrophilic iodination of 1H-indazol-4-amine. The choice of iodinating agent and reaction conditions is critical to achieving high regioselectivity and yield.

-

Starting Material : The synthesis commences with 1H-indazol-4-amine (CAS 41748-71-4).[10] This precursor possesses an electron-donating amino group that, along with the pyrazole ring's electronics, directs electrophilic substitution.

-

Iodination : The key transformation is the introduction of an iodine atom at the C3 position. This is typically achieved using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or sodium bicarbonate. The base serves a dual purpose: it deprotonates the N1-H of the indazole, increasing the electron density of the ring system and making it more susceptible to electrophilic attack. It also neutralizes the hydrogen iodide (HI) byproduct formed during the reaction. The solvent of choice is often a polar aprotic solvent like DMF, which effectively solubilizes the reactants.[11]

Causality Behind Experimental Choices:

-

Regioselectivity : The C3 position of the 1H-indazole ring is electronically activated and sterically accessible, making it the preferred site for electrophilic attack over other positions on the benzene ring, which are less activated.

-

Base : A moderately strong base like KOH is sufficient to deprotonate the indazole N-H without causing unwanted side reactions.

-

Inert Atmosphere : While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, ensuring higher purity of the final product.

Visualizing the Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for potent kinase inhibitors. The 4-amino group acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket, while the 3-iodo group serves as a perfect handle for introducing diversity via metal-catalyzed cross-coupling reactions.

Role as a Hinge-Binding Fragment

Structure-based drug design has revealed that the 3-aminoindazole moiety is an excellent bioisostere for other hinge-binding motifs, such as aminopyrazoles or even phenols, offering comparable biological activity with potentially improved pharmacokinetic properties.[12][13]

Key Chemical Transformations

-

Sonogashira Coupling : The C3-iodo group readily participates in palladium-catalyzed Sonogashira coupling with terminal alkynes. This reaction is instrumental in creating inhibitors like AKE-72, a potent pan-BCR-ABL inhibitor that overcomes the T315I "gatekeeper" mutation responsible for imatinib resistance in chronic myeloid leukemia (CML).[14][15][16]

-

Suzuki and Stille Coupling : The iodo group can be coupled with boronic acids/esters (Suzuki) or organostannanes (Stille) to introduce aryl or heteroaryl groups, expanding the chemical space and targeting different regions of the kinase active site.

-

Amide Bond Formation : The 4-amino group can be acylated to form amides or participate in the formation of ureas, as seen in the development of ABT-869 (Linifanib), a multitargeted receptor tyrosine kinase (RTK) inhibitor targeting VEGFR and PDGFR.[12]

Representative Kinase Inhibitors Derived from the Scaffold

| Compound Name | Target Kinase(s) | Therapeutic Area | Key Coupling Reaction at C3 | Reference |

| Linifanib (ABT-869) | VEGFR, PDGFR | Oncology (Anti-angiogenesis) | Suzuki Coupling (precursor) | [12] |

| AKE-72 | Pan-BCR-ABL (incl. T315I) | Oncology (CML) | Sonogashira Coupling | [14][15][16] |

| N-4-Pyrimidinyl-1H-indazol-4-amine derivatives | Lck (Lymphocyte-specific kinase) | Immunology, Oncology | N/A (Focus on C4) | [13] |

Visualizing the Role in Kinase Inhibition

Caption: Interaction model of an indazole inhibitor within a kinase active site.

Analytical Characterization Protocol

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in subsequent synthetic steps.

Standard Analytical Workflow

Caption: A typical analytical workflow for quality control of the title compound.

Expected Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : The spectrum is expected to show distinct signals for the aromatic protons. The proton at C7 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a triplet (or doublet of doublets), all within the range of δ 6.5-7.5 ppm. The broad singlet for the N1-H proton would be downfield (δ > 12 ppm), and the amino (-NH₂) protons would appear as a broad singlet around δ 5.0-6.0 ppm.

-

¹³C NMR (100 MHz, DMSO-d₆) : The spectrum will show 7 distinct carbon signals. The iodinated carbon (C3) will be significantly shifted to a higher field (lower ppm value, ~80-90 ppm) compared to a non-iodinated C3. The other aromatic carbons will appear in the typical δ 100-150 ppm range.

-

Mass Spectrometry (ESI+) : The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 259.9 to 260.0.[17] High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₇IN₃⁺.

Self-Validating Experimental Protocol: Sonogashira Coupling

This protocol describes a representative Sonogashira coupling reaction, a cornerstone application for this intermediate. The inclusion of justifications for each step serves as a self-validating system for achieving a successful outcome.

Objective : To synthesize a 3-alkynyl-1H-indazol-4-amine derivative.

| Step | Procedure | Rationale & Trustworthiness Check |

| 1. Setup | To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). | Rationale : The flask must be dry to prevent moisture from interfering with the catalytic cycle. The palladium complex is the primary catalyst, and copper(I) iodide acts as a co-catalyst to facilitate the formation of the copper(I) acetylide intermediate. Using a pre-catalyst like Pd(PPh₃)₂Cl₂ is often more reliable than generating the active Pd(0) species in situ. |

| 2. Inerting | Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. | Rationale : The Pd(0) active species is oxygen-sensitive and can be deactivated through oxidation. This inerting step is critical to preserve catalyst activity throughout the reaction, ensuring complete conversion. |

| 3. Reagents | Add a suitable solvent (e.g., a 2:1 mixture of DMF and triethylamine). Add the terminal alkyne (1.2 eq). | Rationale : DMF is a polar aprotic solvent that solubilizes the reactants. Triethylamine (or another amine base like diisopropylamine) is essential; it acts as both a base to neutralize the HI byproduct and as a solvent. The slight excess of the alkyne ensures the complete consumption of the more valuable iodo-indazole starting material. |

| 4. Reaction | Stir the mixture at room temperature (or heat gently to 40-60 °C if the reaction is sluggish) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. | Rationale : Most Sonogashira couplings with iodoarenes are efficient at room temperature. Gentle heating can accelerate the reaction but may also lead to side products (e.g., Glaser coupling of the alkyne) if overheated. Monitoring ensures the reaction is stopped upon completion, preventing degradation. |

| 5. Work-up | Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. | Rationale : The aqueous NH₄Cl wash removes the amine base and sequesters the copper catalyst as a soluble complex. The brine wash removes residual water from the organic layer. |

| 6. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. | Rationale : Drying the organic layer is crucial before solvent removal. Column chromatography is typically required to separate the desired product from residual starting materials, the catalyst, and any side products, yielding the pure compound for further use. |

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully positioned functional groups provide a robust and versatile platform for the synthesis of next-generation targeted therapeutics. For researchers in drug discovery, a thorough understanding of its properties, synthesis, and reactivity is not merely advantageous—it is essential for unlocking its full potential in the rational design of novel and effective medicines.

References

- This compound. Autech Industry Co., Limited.

- 885521-28-8 | this compound. BLD Pharm.

- CAS: 885521-28-8. CymitQuimica.

- 885521-28-8・this compound. ChemicalBook.

- Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate.

- This compound. MySkinRecipes.

- 4-AMINO (1H)INDAZOLE. ChemBK.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC)

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- 5-AMINO-3-IODO (1H)INDAZOLE synthesis. ChemicalBook.

- 1H-indazol-4-amine.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- Supporting Information for Synthesis of 1H-Indazoles. American Chemical Society.

- 1H-indazol-4-amine. ChemBK.

- Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.

- Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.

- N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics.

- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.

- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 4. 885521-28-8|this compound|BLD Pharm [bldpharm.com]

- 5. CAS: 885521-28-8 | CymitQuimica [cymitquimica.com]

- 6. 885521-28-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. This compound [myskinrecipes.com]

- 10. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-iodo-1H-indazol-4-amine

Disclaimer: The spectroscopic data presented in this guide are predicted and not experimentally determined. As of January 2026, publicly accessible, peer-reviewed spectral data for 3-iodo-1H-indazol-4-amine (CAS 885521-28-8) is unavailable. This guide has been developed for informational and research purposes, providing theoretical values and interpretations based on established principles of spectroscopic analysis and data from structurally related compounds.

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a core component in a variety of pharmacologically active agents. The precise substitution pattern, featuring an iodine atom at the 3-position and an amine group at the 4-position, imparts unique physicochemical properties that are critical for its role as a synthetic intermediate or a potential bioactive molecule. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, offering a foundational reference for researchers in the field.

Molecular Structure and Analysis Workflow

A clear understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data. The workflow for characterization follows a logical progression from determining the molecular formula and mass to elucidating the specific connectivity and functional groups.

Caption: A visual representation of the molecular structure of this compound and the typical workflow for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for both ¹H and ¹³C NMR are detailed below. The numbering convention used for the indazole ring is standard.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the N-H proton of the indazole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | 6.8 - 7.0 | Doublet (d) | J = 7.5 - 8.5 | Upfield due to the electron-donating effect of the adjacent NH₂ group. |

| H-6 | 7.1 - 7.3 | Triplet (t) | J = 7.5 - 8.5 | Shows coupling to both H-5 and H-7. |

| H-7 | 6.6 - 6.8 | Doublet (d) | J = 7.5 - 8.5 | Shifted upfield relative to a typical indazole due to the through-space effect of the NH₂ group. |

| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - | Chemical shift can vary with concentration and solvent. This signal will be exchangeable with D₂O. |

| NH (Indazole) | 12.5 - 13.5 | Broad Singlet (br s) | - | The acidic proton of the indazole ring, typically downfield. Also exchangeable with D₂O. |

Causality Behind Predictions: The electron-donating amino group at C-4 is expected to shield the protons on the benzene ring, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted indazole. The relative positions (H-5, H-6, H-7) are predicted based on typical aromatic coupling patterns. The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | 85 - 95 | The carbon bearing the iodine atom is expected to be significantly shielded (upfield shift) due to the "heavy atom effect". |

| C-4 | 140 - 145 | The carbon attached to the electron-donating amino group will be deshielded. |

| C-5 | 110 - 115 | Shielded by the adjacent amino group. |

| C-6 | 125 - 130 | A typical aromatic carbon signal. |

| C-7 | 105 - 110 | Shielded by the amino group at C-4. |

| C-3a | 140 - 145 | Bridgehead carbon, typically deshielded. |

| C-7a | 120 - 125 | Bridgehead carbon. |

Expertise in Interpretation: The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C-3 carbon. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding of the directly attached carbon nucleus. This peak would be a key identifier for confirming the position of the iodine atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often a good choice for indazole derivatives as it allows for the observation of the exchangeable NH protons.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Technique: Proton-decoupled for singlet peaks.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[2]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₆IN₃

-

Molecular Weight: 259.05 g/mol

-

Monoisotopic Mass: 258.9606 Da

-

Predicted [M+H]⁺: 259.9684 Da

Trustworthiness through Self-Validation: The presence of iodine provides a highly characteristic isotopic pattern that is not present in this molecule, as iodine is monoisotopic (¹²⁷I). The key validation in the mass spectrum would be the accurate mass measurement of the molecular ion, which should match the calculated value for C₇H₆IN₃ to within a few parts per million.

Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer would likely proceed through characteristic losses of small molecules or radicals.

Caption: A simplified predicted fragmentation pathway for this compound in ESI-MS.

Causality in Fragmentation:

-

Loss of an Iodine Radical (I•): The C-I bond is relatively weak and can cleave to lose an iodine radical, resulting in a fragment with m/z ≈ 133.

-

Loss of Ammonia (NH₃): The amino group could be lost as a neutral ammonia molecule, leading to a fragment at m/z ≈ 243.

-

Loss of Hydrogen Cyanide (HCN): Heterocyclic rings containing nitrogen often undergo fragmentation with the loss of HCN, which would give a fragment at m/z ≈ 233.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.[4]

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is ideal.[5]

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.[5]

-

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

-

Calibration: The instrument should be calibrated with a known standard to ensure high mass accuracy.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3450 - 3300 | N-H Stretch (Amine) | Medium | Primary amines typically show two bands in this region (asymmetric and symmetric stretching).[6] These may be sharp. |

| 3300 - 3100 | N-H Stretch (Indazole) | Medium, Broad | The N-H stretch of the indazole ring, often broadened due to hydrogen bonding. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Characteristic of C-H bonds on the benzene ring.[7] |

| 1620 - 1580 | N-H Bend (Amine) | Medium | The scissoring vibration of the primary amine. |

| 1580 - 1450 | C=C Stretch (Aromatic) | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the aromatic ring system.[7] |

| 1350 - 1250 | C-N Stretch (Aromatic Amine) | Medium to Strong | Stretching vibration of the bond between the aromatic ring and the nitrogen of the amine. |

| 850 - 750 | C-H Bend (Aromatic) | Strong | Out-of-plane bending vibrations that can be indicative of the substitution pattern on the benzene ring. |

| 600 - 500 | C-I Stretch | Weak to Medium | The carbon-iodine bond vibration is expected in the far-IR region. |

Interpretation Insights: The most diagnostic peaks in the IR spectrum would be the N-H stretching bands above 3100 cm⁻¹. The presence of multiple peaks in the 3300-3450 cm⁻¹ range would strongly suggest a primary amine, while the broader absorption around 3100-3300 cm⁻¹ would be characteristic of the indazole N-H. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to this molecule.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Place the powder mixture into a pellet press die.

-

Apply several tons of pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.[9]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, MS, and IR data, along with their interpretations, offer a robust framework for researchers to identify and characterize this compound. The ¹H and ¹³C NMR spectra are expected to reveal the detailed carbon-hydrogen framework, with the C-I bond causing a characteristic upfield shift in the ¹³C spectrum. Mass spectrometry will confirm the molecular weight and elemental composition, with a predictable fragmentation pattern. Infrared spectroscopy will identify the key functional groups, notably the primary amine and the indazole N-H moiety. The provided experimental protocols offer standardized methods for obtaining high-quality spectral data. While this guide is based on established principles, experimental verification remains the gold standard for structural elucidation.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]

- Henderson, R. A., & Nicholson, J. K. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 38-55.

-

Rutgers-Newark Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

-

Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

Sources

- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. benchchem.com [benchchem.com]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Rutgers_MS_Home [react.rutgers.edu]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 9. m.youtube.com [m.youtube.com]

Introduction: The Significance of 3-iodo-1H-indazol-4-amine in Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 3-iodo-1H-indazol-4-amine

Abstract: this compound is a heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. As with many highly functionalized aromatic compounds, its utility in drug discovery and development is intrinsically linked to its physicochemical properties, most notably its solubility and stability. This guide provides a comprehensive overview of these critical attributes. While specific experimental data for this compound is scarce in public literature, this document synthesizes information from analogous structures and established chemical principles to offer predictive insights and detailed, actionable protocols for its characterization. It is intended for researchers, medicinal chemists, and formulation scientists who will be handling, studying, or developing this molecule.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1][2] The 1H-indazole-3-amine moiety, in particular, is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[1][3] Compounds like Linifanib and Entrectinib, which feature this core, underscore its importance in oncology.[1] The introduction of an iodine atom at the 3-position and an amine at the 4-position of the indazole ring creates a versatile intermediate. The iodine can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 4-amino group provides a key interaction point or another site for modification.

Given its role as a synthetic intermediate, a thorough understanding of the solubility and stability of this compound is paramount for its effective use in multi-step syntheses, for ensuring the integrity of screening compounds, and for the development of robust analytical methods.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 885521-28-8 | [4] |

| Molecular Formula | C₇H₆IN₃ | [4] |

| Molecular Weight | 259.05 g/mol | [4] |

| Appearance | White to pale yellow solid (predicted) | [5] |

| Canonical SMILES | NC1=CC=CC2=C1C(I)=NN2 | [4] |

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solubility Profile: Predictions and Experimental Determination

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation potential. The structure of this compound—containing a planar, aromatic indazole core, a basic amino group, and a lipophilic iodine atom—suggests poor aqueous solubility but better solubility in organic solvents.

Predicted Solubility

Based on the known solubility of its parent compound, 1H-indazol-4-amine (which is almost insoluble in water but soluble in ethanol and dimethylformamide), and the structural contributions of the iodo-substituent, we can predict its general solubility behavior.[5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low / Insoluble | The large, rigid, and aromatic indazole core, along with the heavy iodine atom, dominates the molecule's character, making it poorly solvated by water despite the presence of a polar amino group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar functional groups and the aromatic system through dipole-dipole interactions. DMSO is expected to be an excellent solvent. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The lower alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the amino and indazole nitrogen atoms. Solubility is expected to be good. |

| Non-Polar | Hexanes, Toluene | Very Low | The molecule possesses significant polarity from the amine and the pyrazole ring nitrogens, making it incompatible with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents may offer some solubility due to their ability to dissolve moderately polar compounds, but are unlikely to be as effective as polar aprotic or protic solvents. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move beyond predictions, the following industry-standard shake-flask protocol can be used to determine the thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator set at a controlled temperature (e.g., 25 °C)

-

Centrifuge

-

Calibrated HPLC-UV system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a calibration curve (e.g., 5-6 concentrations) by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg) to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully remove a known aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Report the results in mg/mL or µg/mL.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Profile: Inherent Liabilities and Stress Testing

The stability of a compound impacts its shelf-life, the reliability of experimental results, and its potential for degradation into impurities. The structure of this compound suggests several potential liabilities.

Predicted Degradation Pathways

-

Photodegradation: The carbon-iodine bond is known to be susceptible to photolytic cleavage, which can generate radical species. Exposure to light, particularly UV light, could lead to de-iodination, resulting in the formation of 1H-indazol-4-amine.[6]

-

Oxidation: The 4-amino group, being an electron-donating group on an aromatic system, is susceptible to oxidation. This can lead to the formation of colored impurities (often polymeric) over time, especially if exposed to air and/or trace metals.

-

Acid/Base Instability: While the indazole core is generally stable, extreme pH conditions could potentially lead to ring-opening or other unforeseen reactions, although this is less likely under typical laboratory conditions.

This analysis directly informs the recommended storage conditions provided by suppliers:

-

"Keep in dark place": To prevent photolytic de-iodination.[4]

-

"Inert atmosphere": To minimize oxidation of the amino group.[4]

-

"2-8°C": To slow the rate of all potential degradation reactions.[4]

Diagram: Hypothetical Degradation Pathways

Caption: Potential degradation pathways under stress conditions.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvents: Acetonitrile, Water (HPLC grade)

-

Stress agents: HCl, NaOH, Hydrogen Peroxide (H₂O₂)

-

Photostability chamber, temperature-controlled oven

-

HPLC-UV/MS system for separation and identification of degradants

Procedure:

-

Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Aim for 5-20% degradation.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

-

Photostability: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines).

-

Control: Keep a stock solution protected from light at 2-8°C.

-

-

Sample Quenching: At designated time points, withdraw an aliquot. For acid/base samples, neutralize the solution.

-

Analysis: Analyze all samples by a gradient HPLC method with both UV and Mass Spectrometry (MS) detection.

-

Data Evaluation:

-

Compare the chromatograms of stressed samples to the control.

-

Calculate the percentage of degradation by the loss of the parent peak area.

-

Identify major degradants by their mass-to-charge ratio (m/z) from the MS data. The detection of a degradant with a mass corresponding to 1H-indazol-4-amine (133.15 g/mol ) would strongly suggest de-iodination.

-

Summary and Recommendations

This compound is a valuable but potentially challenging molecule for drug discovery professionals. Its predicted low aqueous solubility and potential for photo- and oxidative degradation require careful consideration and handling.

Key Recommendations for Researchers:

-

Assume Instability: Always handle and store the compound according to the supplier's recommendations (2-8°C, inert atmosphere, protected from light) to ensure the integrity of your results.[4]

-

Verify Solubility: Do not rely solely on predictions. Perform experimental solubility tests, especially in aqueous buffers relevant to your biological assays, to avoid misleading results due to compound precipitation.

-

Use Fresh Solutions: Prepare solutions of the compound fresh for each experiment, particularly for sensitive assays. Avoid long-term storage of solutions, especially at room temperature.

-

Develop a Stability-Indicating Method: If this compound is to be advanced, the development of a qualified HPLC method that can separate the parent compound from its key degradants is critical for accurate quantification and quality control. The forced degradation study outlined above is the first step in this process.

By adhering to these principles and employing the described experimental protocols, researchers can effectively navigate the challenges associated with the solubility and stability of this compound, unlocking its full potential as a key building block in the synthesis of novel therapeutics.

References

-

3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem, National Institutes of Health. [Link]

-

1H-indazol-4-amine. PubChem, National Institutes of Health. [Link]

-

3-Iodo-1-methyl-1H-indazol-4-amine Product Page. Chemsrc. [Link]

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed, National Institutes of Health. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

1H-indazol-4-amine Product Information. ChemBK. [Link]

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. Semantic Scholar. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central, National Institutes of Health. [Link]

-

Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization. PubMed, National Institutes of Health. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

-

Discovery of isatin and 1H-indazol-3-ol derivatives as D-amino acid oxidase (DAAO) inhibitors. ResearchGate. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv, Cambridge Open Engage. [Link]

-

1H-indazol-3-amine. PubChem, National Institutes of Health. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 3-iodo-1H-indazol-4-amine

Abstract

This in-depth technical guide provides a comprehensive overview of 3-iodo-1H-indazol-4-amine, a key heterocyclic building block in modern medicinal chemistry. While the specific historical discovery of this compound is not extensively documented, its significance has grown in tandem with the development of targeted cancer therapies. This guide details its synthesis, physicochemical properties, and critical role as a precursor to potent kinase inhibitors, including the FDA-approved drug Axitinib and the promising pan-BCR-ABL inhibitor AKE-72. Detailed experimental protocols, mechanistic insights, and an exploration of the relevant signaling pathways are provided for researchers, scientists, and drug development professionals.

Introduction: The Indazole Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. The structural rigidity of the indazole core, combined with its capacity for various substitutions, allows for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

The subject of this guide, this compound, has emerged as a particularly valuable intermediate. The strategic placement of the iodo group at the 3-position provides a versatile handle for carbon-carbon bond-forming reactions, such as the Sonogashira and Suzuki couplings, enabling the introduction of diverse functionalities. The amino group at the 4-position plays a crucial role in establishing key hydrogen bonding interactions with the hinge region of various protein kinases, a common feature of many kinase inhibitors. Furthermore, the 4-amino-indazole moiety can act as a bioisostere for other functional groups, such as phenols, offering improved pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound has been approached through multi-step sequences, often starting from readily available substituted benzonitriles. A notable and well-documented route begins with 2,6-difluorobenzonitrile, as detailed in Chinese patent CN102690233A[1].

Synthetic Pathway from 2,6-Difluorobenzonitrile

This synthetic approach involves a three-step process: amination, Sandmeyer-type iodination, and finally, cyclization to form the indazole ring.

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile

-

Procedure: In a pressure vessel, 2,6-difluorobenzonitrile is treated with aqueous ammonia. The vessel is sealed and heated to 100°C with stirring overnight[1].

-

Rationale: This nucleophilic aromatic substitution reaction replaces one of the fluorine atoms with an amino group. The reaction is driven by the strong electron-withdrawing nature of the nitrile group and the ortho-para directing effect of the fluorine atoms. The use of a sealed vessel and elevated temperature is necessary to achieve a sufficient reaction rate.

Step 2: Synthesis of 2-Fluoro-6-iodobenzonitrile

-

Procedure: 2-Amino-6-fluorobenzonitrile is dissolved in acetonitrile. Tert-butyl nitrite is added, and the mixture is heated to 60°C. Subsequently, cuprous iodide is added to the reaction mixture[1].

-

Rationale: This is a Sandmeyer-type reaction. The tert-butyl nitrite acts as a diazotizing agent, converting the primary amino group into a diazonium salt. The diazonium group is an excellent leaving group and is subsequently displaced by iodide from cuprous iodide to yield the iodo-substituted benzonitrile.

Step 3: Synthesis of this compound

-

Procedure: 2-Fluoro-6-iodobenzonitrile is refluxed with hydrazine hydrate in ethanol for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound as a yellow solid[1].

-

Rationale: This is the crucial indazole ring-forming step. Hydrazine acts as a binucleophile. The reaction likely proceeds via an initial nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular nucleophilic aromatic substitution where the other nitrogen of the hydrazine displaces the fluorine atom, leading to cyclization.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₆IN₃ |

| Molecular Weight | 259.05 g/mol |

| Appearance | Yellow solid |

| CAS Number | 885521-28-8 |

Predicted Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing iodo and pyrazole moieties. An exchangeable proton signal for the N-H of the indazole ring and the NH₂ protons of the amino group would also be present.

-

¹³C NMR (DMSO-d₆): The spectrum would display seven distinct carbon signals corresponding to the bicyclic core. The carbon bearing the iodine atom (C3) would exhibit a characteristic upfield shift due to the heavy atom effect.

-

Mass Spectrometry (ESI+): An [M+H]⁺ peak at m/z 260.0 is expected.

Application in Drug Development: A Gateway to Kinase Inhibitors

The utility of this compound is most prominently demonstrated by its role as a key intermediate in the synthesis of several clinically important and investigational kinase inhibitors. The 3-iodo group serves as a strategic point for introducing the pharmacophoric side chains that define the target specificity of these drugs.

Axitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Axitinib (Inlyta®) is an FDA-approved oral medication for the treatment of advanced renal cell carcinoma[2]. It is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3[3][4]. By inhibiting these receptors, Axitinib blocks angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis[5]. Axitinib also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor (c-KIT)[2][3].

The synthesis of Axitinib utilizes this compound as a core building block, although in many reported syntheses, a related intermediate, 6-iodo-1H-indazole, is used, with the functional groups being manipulated in subsequent steps.

AKE-72: A Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. While tyrosine kinase inhibitors (TKIs) like imatinib are effective, resistance, particularly due to the T315I "gatekeeper" mutation, remains a clinical challenge.

AKE-72 is a diarylamide 3-aminoindazole derivative that has been developed as a potent pan-BCR-ABL inhibitor, including activity against the imatinib-resistant T315I mutant. The synthesis of AKE-72 involves the Sonogashira coupling of an ethynyl-functionalized diarylamide with this compound.

Caption: Final step in the synthesis of AKE-72.

Targeted Signaling Pathways